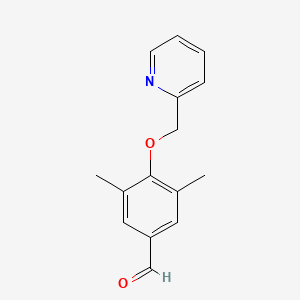![molecular formula C23H28N4O5 B2548906 butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate CAS No. 1021059-44-8](/img/structure/B2548906.png)
butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of pyrrolopyrimidine, which is a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. This particular compound is further modified with various substituents including a butyl group, a propyl group, and a benzoate moiety. The structure suggests that it could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, amides of tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid were synthesized by condensation reactions involving acid chlorides and ammonia or amines . Although the exact compound is not mentioned, the synthesis likely involves similar steps: formation of the acid chloride followed by condensation with the appropriate amine. Desulfuration is noted as a side reaction, which could be relevant if sulfur-containing intermediates are used in the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of multiple functional groups attached to the bicyclic core. The presence of both dioxo and carboxamido groups suggests potential for hydrogen bonding and other intermolecular interactions, which could influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions of pyrrolopyrimidine derivatives can be quite diverse, depending on the substituents present. The amide group, for example, could participate in further chemical transformations, such as acylation or nucleophilic substitution reactions. The benzoate ester could be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of the compound is not provided, related compounds exhibit a range of properties. For example, polyimides derived from pyridine-containing monomers show good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential for the target compound to exhibit similar stability and solubility characteristics, which could be advantageous in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiolabeling for Herbicide Studies
The synthesis of herbicidal compounds like ZJ0273, which shares a structural motif with the pyrimidine and benzoate groups similar to the compound , emphasizes the importance of creating labeled compounds for environmental and metabolic studies. The detailed synthesis involving tritium and carbon-14 labeling allows researchers to track the environmental fate, metabolism, and mode of action of herbicides in agricultural settings (Yang et al., 2008).
Development of Heterocyclic Compounds
Research on pyrrolo[3,2-d]pyrimidine derivatives underlines the potential for creating compounds with significant biological or agricultural utility. These compounds are synthesized from uracils and have applications in drug development and agrichemicals, highlighting the versatility of pyrimidine derivatives in scientific research (Majumdar et al., 1998).
Advanced Material Synthesis
Research into polyamides and related polymers based on ether-carboxylic acids or ether amines derived from catechols, such as tert-butylcatechol, explores the synthesis of materials with desirable thermal stability and solubility. These materials have potential applications in coatings, films, and advanced composites, demonstrating the broad applicability of carboxamido benzoate derivatives in material science (Hsiao et al., 2000).
Environmental Degradation Studies
Understanding the environmental behavior and degradation pathways of pyrimidinyloxybenzoic herbicides, which are structurally related to the compound of interest, is crucial for assessing their impact on ecosystems. Studies have identified metabolites and degradation pathways in aerobic soils, providing insights into the environmental fate of these chemicals (Haiyan et al., 2010).
Exploration of New Heterocyclic Structures
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcase the ongoing efforts to develop new compounds for pest and disease control. This research demonstrates the continuous search for novel structures that can serve as effective agents in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
butyl 4-[(1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-5-7-13-32-22(30)15-8-10-16(11-9-15)24-19(28)18-14-17-20(27(18)12-6-2)25(3)23(31)26(4)21(17)29/h8-11,14H,5-7,12-13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRDQLXIWAEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)
![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)



![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)


![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)
